N-(3-acetylphenyl)cyclohexanecarboxamide N-(3-acetylphenyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 315712-61-9
VCID: VC6860775
InChI: InChI=1S/C15H19NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,18)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2
Molecular Formula: C15H19NO2
Molecular Weight: 245.322

N-(3-acetylphenyl)cyclohexanecarboxamide

CAS No.: 315712-61-9

Cat. No.: VC6860775

Molecular Formula: C15H19NO2

Molecular Weight: 245.322

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)cyclohexanecarboxamide - 315712-61-9

Specification

CAS No. 315712-61-9
Molecular Formula C15H19NO2
Molecular Weight 245.322
IUPAC Name N-(3-acetylphenyl)cyclohexanecarboxamide
Standard InChI InChI=1S/C15H19NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,18)
Standard InChI Key AMKWLFXMVSRMCQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(3-Acetylphenyl)cyclohexanecarboxamide belongs to the class of substituted carboxamides. Its IUPAC name, N-(3-acetylphenyl)cyclohexanecarboxamide, reflects the presence of a cyclohexane ring linked to a carboxamide group and a 3-acetylphenyl substituent . Key identifiers include:

PropertyValueSource
Molecular FormulaC15H19NO2\text{C}_{15}\text{H}_{19}\text{NO}_2PubChem
Molecular Weight245.32 g/molPubChem
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2Aladdin
InChIKeyAMKWLFXMVSRMCQ-UHFFFAOYSA-NPubChem
ChEMBL IDCHEMBL1528189PubChem

The compound’s structure features three rotatable bonds and one hydrogen bond donor, influencing its conformational flexibility and interaction potential with biological targets .

Spectroscopic and Computational Data

PubChem provides computed spectroscopic descriptors, including an exact mass of 245.1416 Da and a monoisotopic mass of 245.1416 Da . The topological polar surface area (46.2 Ų) suggests moderate solubility in polar solvents, while the ALogP value of 3.1 indicates preferential partitioning into lipid environments .

Physicochemical Properties

Partitioning and Solubility

The compound’s hydrophobicity (XLogP3=3.1\text{XLogP3} = 3.1) aligns with its potential to cross biological membranes, a trait relevant to drug discovery . Its topological polar surface area (46.2 Ų) further supports this hypothesis, as values below 90 Ų are associated with enhanced cell permeability .

Future Research Directions

Pharmacological Screening

Comprehensive profiling against disease-relevant targets (e.g., cancer-associated kinases, inflammatory mediators) could elucidate therapeutic potential.

Synthetic Optimization

Developing scalable, cost-effective synthesis routes would enhance accessibility for academic and industrial researchers.

Toxicological Studies

Systematic in vitro and in vivo toxicity assessments are critical to establishing safety benchmarks.

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